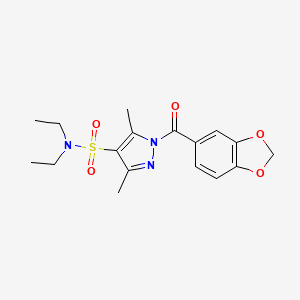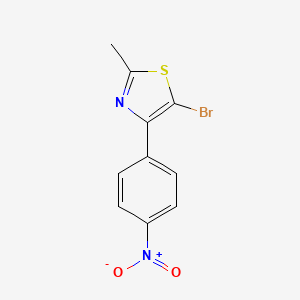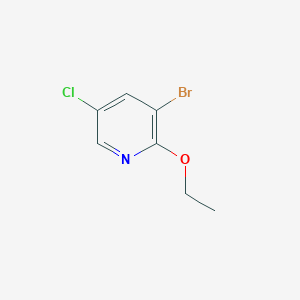![molecular formula C16H20N4O5S B3309763 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone CAS No. 943102-49-6](/img/structure/B3309763.png)
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
Übersicht
Beschreibung
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone, also known as DSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP is a potent inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone involves the inhibition of PKC, which is a family of enzymes that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone are largely dependent on the specific cell type and tissue being studied. In cancer cells, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to modulate the immune response and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone in lab experiments is its specificity for PKC inhibition. This allows for the study of PKC signaling pathways without the interference of other signaling pathways. However, one limitation of using 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone is its potential toxicity, which can vary depending on the specific cell type and tissue being studied.
Zukünftige Richtungen
There are several future directions for the study of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone. One direction is the development of more potent and specific PKC inhibitors that can be used in clinical settings. Another direction is the investigation of the role of PKC in various diseases such as cancer, Alzheimer's disease, and autoimmune disorders. Additionally, the use of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has shown promising results as a potential anti-cancer agent due to its ability to inhibit PKC, which is overexpressed in many cancer cells. 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has also been studied in the field of neuroscience, where it has been shown to have neuroprotective effects and to improve cognitive function in animal models. In immunology, 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone has been shown to modulate the immune response and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-7-9-14(10-8-13)20(22)23/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOKXULQLRPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3309683.png)

![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)


![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)

![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)


![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3309774.png)
![4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B3309778.png)
![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3309797.png)
